molecular formula C14H12FNO3S2 B2831915 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 872696-37-2

2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B2831915
CAS No.: 872696-37-2
M. Wt: 325.37
InChI Key: DUHKKYYBJIYIQX-XFFZJAGNSA-N
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Description

2-[(5Z)-5-[(2-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative characterized by a Z-configuration at the 5-position benzylidene group and a butanoic acid substituent at the 3-position of the thiazolidinone core. The 2-fluorophenyl group at the 5-position introduces steric and electronic effects that modulate its biological and physicochemical properties. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects .

Properties

IUPAC Name

2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S2/c1-2-10(13(18)19)16-12(17)11(21-14(16)20)7-8-5-3-4-6-9(8)15/h3-7,10H,2H2,1H3,(H,18,19)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHKKYYBJIYIQX-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an α-haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with the thiazolidinone intermediate.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Research has indicated that compounds featuring the thiazolidinone scaffold exhibit various biological activities. The specific applications of 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid include:

Antimicrobial Activity

Studies have demonstrated that thiazolidinone derivatives possess antimicrobial properties against a range of pathogens. The presence of the fluorophenyl group may enhance the compound's lipophilicity, potentially increasing its effectiveness against bacterial strains.

Anti-inflammatory Effects

Thiazolidinone derivatives are recognized for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

Anticancer Potential

Research into thiazolidinones has suggested potential anticancer activity. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

Several studies have explored the applications of thiazolidinones in various contexts:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of thiazolidinone derivatives against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for development as antibacterial agents.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have shown that thiazolidinone compounds can reduce the production of inflammatory mediators in macrophages. This suggests their utility in managing conditions characterized by chronic inflammation.

Case Study 3: Anticancer Activity

Research has investigated the effects of thiazolidinone derivatives on various cancer cell lines. Compounds demonstrated cytotoxic effects at micromolar concentrations, indicating their potential as leads for anticancer drug development.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Thiazolidinone Derivatives

Compound Name Substituent at 5-Position Acid Substituent at 3-Position Molecular Weight (g/mol) Key Biological Activities References
Target compound 2-Fluorophenyl Butanoic acid 367.39* Under investigation [20]
2-[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 4-Methoxybenzylidene Butanoic acid 379.42 Antimicrobial [9]
2-[(5Z)-5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid 4-Bromobenzylidene 3-Methylbutanoic acid 400.32 Anticancer (in vitro) [12]
2-{(5Z)-5-[(2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid 2-Methylcinnamylidene Butanoic acid 409.47 Antidiabetic (PPAR-γ modulation) [17]
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one 1-Methylindole-3-ylmethylene 3-Hydroxyphenyl 367.45 Antibacterial, Antifungal [3]

*Calculated based on molecular formula C₁₄H₁₂FNO₃S₂.

Key Observations:

Bromine substitution () increases molecular weight and lipophilicity, which correlates with enhanced anticancer activity but may reduce solubility .

Stereoelectronic Effects :

  • Sulfanylidene (C=S) vs. thioxo (C-O-S) : The target compound’s sulfanylidene group offers stronger hydrogen-bond acceptor capacity compared to thioxo derivatives, as seen in and .

Biological Activity

The compound 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid (CAS Number: 378761-07-0) is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis.

Chemical Structure and Properties

The molecular formula of the compound is C16H12FN3O2S3C_{16}H_{12}F_{N_3}O_{2}S_{3}, with a molecular weight of approximately 393.48 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₂F₃N₂O₂S₃
Molecular Weight393.48 g/mol
CAS Number378761-07-0
SMILESO=C(CN1C(=S)S/C(=Cc2ccccc2F)/C1=O)Nc1scc(n1)C

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. The thiazolidinone scaffold has been associated with significant cytotoxic effects against various cancer cell lines. For instance, compounds in this class have shown to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Tumor Growth : Thiazolidinones have been reported to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
  • Mechanisms of Action :
    • Enzyme Inhibition : These compounds often act as enzyme inhibitors, targeting specific pathways involved in cancer cell survival and proliferation.
    • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Other Biological Activities

Beyond anticancer properties, thiazolidinone derivatives exhibit a range of biological activities:

  • Antimicrobial : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory : Thiazolidinones can modulate inflammatory pathways, providing potential therapeutic effects in inflammatory diseases.
  • Antidiabetic : Certain compounds within this class have demonstrated hypoglycemic effects, making them candidates for diabetes management .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives:

  • Study on Anticancer Activity :
    • A recent study evaluated a series of thiazolidinone derivatives for their anticancer activity against various human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that modifications to the thiazolidinone structure significantly influenced their potency .
  • Structure-Activity Relationship (SAR) :
    • Research has established SAR for thiazolidinones, indicating that specific substitutions on the thiazolidinone ring enhance biological activity. For example, the introduction of fluorine atoms has been linked to increased cytotoxicity against certain cancer types .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that these compounds could induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Knoevenagel Condensation : Formation of the benzylidene-thiazolidinone core by reacting 2-fluorobenzaldehyde with a thiazolidinone precursor under acidic or basic conditions.

Side-Chain Introduction : Coupling the thiazolidinone core with butanoic acid derivatives via nucleophilic substitution or esterification.

  • Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and catalysts (e.g., piperidine for condensation). Purity is ensured via recrystallization or column chromatography .

Q. How is the structural integrity of this compound confirmed after synthesis?

  • Methodological Answer : A combination of spectroscopic techniques is employed:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups.
  • NMR : 1^1H NMR confirms the Z-configuration of the benzylidene group (δ 7.2–8.1 ppm for aromatic protons; coupling constants >12 Hz for trans-olefinic protons).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 396.05) .

Q. What are the stability considerations for this compound under experimental conditions?

  • Methodological Answer : Stability varies with pH and solvent:

  • Neutral pH : Stable in aqueous buffers (e.g., PBS) for 24–48 hours.
  • Basic Conditions (pH >10) : Undergoes hydrolysis of the thiazolidinone ring, forming sulfhydryl byproducts.
  • Storage recommendations: –20°C in anhydrous DMSO or acetonitrile to prevent degradation .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Software : GROMACS or CHARMM for simulating ligand-protein interactions.
  • Protocol :

Docking : Use AutoDock Vina to identify binding poses (e.g., targeting Mycobacterium tuberculosis enzymes).

MD Parameters : Run 100 ns simulations in explicit solvent (TIP3P water) with NPT ensemble (310 K, 1 bar).

  • Analysis includes RMSD (target stability) and binding free energy (MM-PBSA). Validation via experimental IC50 assays is critical .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC50/IC50 values across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity).
  • Target-Specific Assays : Use enzymatic assays (e.g., COX-2 inhibition for inflammation) or bacterial growth inhibition (MIC for antimicrobial effects).
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., methoxy vs. fluoro groups) to isolate structure-activity relationships .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Methodological Answer :

  • Substitution Patterns :
  • Fluorophenyl Group : Enhances lipophilicity and membrane permeability (logP ~3.2).
  • Butanoic Acid Chain : Modifies solubility and hydrogen-bonding capacity (critical for target binding).
  • Synthetic Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) on the benzylidene moiety to enhance electrophilicity and reactivity.
  • In Silico Screening : Use Schrödinger’s Glide to prioritize analogs with improved docking scores .

Q. What experimental approaches validate the compound’s mechanism of action in oxidative stress pathways?

  • Methodological Answer :

  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays (e.g., H9c2 cardiomyocytes).
  • Enzymatic Activity : Measure SOD or CAT activity in treated vs. untreated cells.
  • Western Blotting : Quantify Nrf2/Keap1 pathway activation (e.g., Nrf2 nuclear translocation).
  • Cross-reference with knockout models (e.g., Nrf2⁻/− cells) to confirm specificity .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in solubility data across studies?

  • Methodological Answer :

  • Standardized Protocols : Use USP classification (e.g., shake-flask method) with consistent buffers (pH 7.4).
  • Co-Solvent Systems : Test solubility in DMSO:PBS mixtures (e.g., 1:9 v/v) to mimic physiological conditions.
  • HPLC Validation : Quantify dissolved compound via reverse-phase C18 columns (UV detection at λmax ~254 nm) .

Q. What computational tools assist in crystallographic refinement for structural studies?

  • Methodological Answer :

  • SHELX Suite : SHELXL for small-molecule refinement (high-resolution data) and SHELXE for phase extension in twinned crystals.
  • Validation : Check R-factors (R1 < 0.05) and electron density maps (e.g., omit maps for ambiguous regions).
  • Visualization : ORTEP-3 for GUI-based model building and refinement .

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